Lecozotan hydrochloride

Description

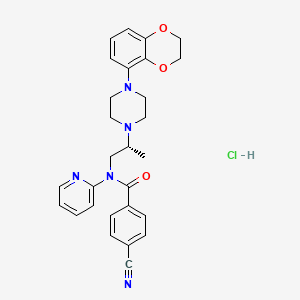

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

433282-68-9 |

|---|---|

Molecular Formula |

C28H30ClN5O3 |

Molecular Weight |

520.0 g/mol |

IUPAC Name |

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |

InChI |

InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1 |

InChI Key |

GXYZREDEYDFJPT-ZMBIFBSDSA-N |

Isomeric SMILES |

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |

Canonical SMILES |

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |

Appearance |

Solid powder |

Other CAS No. |

433282-68-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SRA-333; SRA333; SRA 333; Lecozotan HCl; Lecozotan hydrochloride. |

Origin of Product |

United States |

Foundational & Exploratory

Lecozotan Hydrochloride: A Technical Guide to its Mechanism of Action at 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecozotan (B8752296) hydrochloride (formerly SRA-333) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Extensive preclinical research has characterized its mechanism of action, revealing it to be a "silent" antagonist, meaning it blocks the receptor without eliciting any intrinsic agonist activity.[2][3] This property is believed to underpin its potential as a cognitive-enhancing agent, particularly in the context of Alzheimer's disease, by modulating downstream neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the experimental data and methodologies that have elucidated the pharmacodynamic profile of lecozotan at the 5-HT1A receptor.

Core Mechanism of Action at the 5-HT1A Receptor

Lecozotan exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). In its natural state, the binding of serotonin to the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is associated with neuronal hyperpolarization and a reduction in neuronal firing rate.

Lecozotan, as a silent antagonist, occupies the 5-HT1A receptor binding site without activating this Gαi/o-mediated signaling. Consequently, it blocks the inhibitory effects of endogenous serotonin, leading to a disinhibition of neuronal activity. This is the foundational mechanism through which lecozotan is proposed to enhance the release of key neurotransmitters involved in cognitive processes.[2]

Quantitative Pharmacological Data

The binding affinity and functional antagonist potency of lecozotan have been quantified through a series of in vitro assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1A receptor.

Table 1: In Vitro Binding Affinity of Lecozotan

| Radioligand | Preparation | Ki (nM) |

| [3H]-8-OH-DPAT | CHO cells with human 5-HT1A receptors | 1.6 |

| [3H]-WAY-100635 | CHO cells with human 5-HT1A receptors | 4.5 |

Data sourced from preclinical studies.

Table 2: In Vitro Functional Antagonist Activity of Lecozotan

| Assay | Preparation | Agonist | IC50 (nM) |

| cAMP Inhibition | CHO cells with human 5-HT1A receptors | 8-OH-DPAT | 25.1 |

| [35S]-GTPγS Binding | CHO cells with human 5-HT1A receptors | 8-OH-DPAT | 36.7 |

Data sourced from preclinical studies demonstrating lecozotan's ability to block the effects of the 5-HT1A agonist 8-OH-DPAT.[3]

Detailed Experimental Protocols

The characterization of lecozotan's mechanism of action has been established through rigorous experimental methodologies. The following sections detail the protocols for the key assays.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of lecozotan for the 5-HT1A receptor.

-

Objective: To determine the inhibitory constant (Ki) of lecozotan at the human 5-HT1A receptor.

-

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

-

Radioligands: [3H]-8-OH-DPAT (agonist) and [3H]-WAY-100635 (antagonist).

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

-

Non-specific Binding Control: 10 µM of unlabeled serotonin.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

-

-

Procedure:

-

Membrane Preparation: CHO cell membranes were prepared by homogenization in ice-cold assay buffer followed by centrifugation to isolate the membrane fraction.

-

Assay Setup: A series of dilutions of unlabeled lecozotan were prepared. The assay was conducted in tubes containing the cell membranes, a fixed concentration of the radioligand, and either buffer, unlabeled serotonin (for non-specific binding), or a concentration of lecozotan.

-

Incubation: The mixture was incubated at 25°C for 60 minutes to reach binding equilibrium.

-

Separation: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters were washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of lecozotan that inhibits 50% of specific radioligand binding) was determined from competition curves. The Ki value was then calculated using the Cheng-Prusoff equation.

-

Functional Antagonism Assays

These assays assessed the ability of lecozotan to block the functional response initiated by a 5-HT1A receptor agonist.

-

Objective: To determine the potency of lecozotan in antagonizing agonist-induced inhibition of cAMP production.

-

Materials:

-

Cell Line: CHO cells stably transfected with the human 5-HT1A receptor.

-

Agonist: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and cAMP production).

-

Instrumentation: A suitable assay platform for measuring cAMP levels (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Culture: CHO-5-HT1A cells were cultured to an appropriate density.

-

Assay Setup: Cells were pre-incubated with various concentrations of lecozotan.

-

Stimulation: Forskolin was added to all wells to stimulate cAMP production, followed by the addition of 8-OH-DPAT to induce inhibition of this production.

-

Measurement: After incubation, intracellular cAMP levels were measured.

-

Data Analysis: The ability of lecozotan to reverse the 8-OH-DPAT-induced inhibition of cAMP production was quantified, and the IC50 value was determined.

-

-

Objective: To measure the ability of lecozotan to block agonist-stimulated binding of [35S]-GTPγS to G-proteins.

-

Materials:

-

Receptor Source: Membranes from CHO cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]-GTPγS.

-

Agonist: 8-OH-DPAT.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

-

Procedure:

-

Assay Setup: Cell membranes were incubated with various concentrations of lecozotan in the presence of a fixed concentration of 8-OH-DPAT.

-

Initiation: The reaction was initiated by the addition of [35S]-GTPγS.

-

Incubation: The mixture was incubated to allow for agonist-stimulated binding of [35S]-GTPγS.

-

Termination and Separation: The reaction was stopped by rapid filtration, and unbound [35S]-GTPγS was washed away.

-

Quantification: The amount of [35S]-GTPγS bound to the membranes was determined by scintillation counting.

-

Data Analysis: The IC50 value for lecozotan's inhibition of agonist-stimulated [35S]-GTPγS binding was calculated.

-

In Vivo Microdialysis

This technique was used to assess the downstream effects of lecozotan on neurotransmitter release in the brains of living animals.

-

Objective: To measure the effect of lecozotan on the extracellular levels of glutamate and acetylcholine in the hippocampus.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

Probe Implantation: A microdialysis probe was stereotaxically implanted into the dentate gyrus of the hippocampus.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of lecozotan.

-

Neurotransmitter Stimulation: In some experiments, potassium chloride was used to stimulate the release of glutamate and acetylcholine.

-

Analysis: The concentrations of glutamate and acetylcholine in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

-

Data Interpretation: Changes in neurotransmitter levels following lecozotan administration were analyzed to determine its effect on their release.

-

Proposed Mechanism for Cognitive Enhancement

The cognitive-enhancing properties of lecozotan are thought to be a direct consequence of its 5-HT1A receptor antagonism. By blocking the inhibitory influence of serotonin on certain neuronal populations, lecozotan is believed to disinhibit the release of excitatory neurotransmitters, namely acetylcholine and glutamate, in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2] This increase in cholinergic and glutamatergic tone is hypothesized to ameliorate the cognitive deficits associated with conditions like Alzheimer's disease.[2]

Conclusion

The comprehensive preclinical data on lecozotan hydrochloride firmly establish its mechanism of action as a potent and selective silent antagonist of the 5-HT1A receptor. In vitro studies have quantified its high binding affinity and its ability to functionally block agonist-induced signaling. In vivo research has demonstrated the downstream consequences of this antagonism, namely the enhanced release of acetylcholine and glutamate, which provides a strong rationale for its investigation as a cognitive enhancer in neurodegenerative disorders. This technical guide summarizes the key experimental evidence that forms the basis of our understanding of lecozotan's pharmacodynamic profile.

References

- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Lecozotan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecozotan hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Lecozotan. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its binding affinity and functional activity, and a description of its mechanism of action. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

Lecozotan was developed by Wyeth as a selective antagonist for the 5-HT1A receptor. The rationale for its development stemmed from the hypothesis that hyperactivity of the serotonergic system contributes to the cognitive decline in Alzheimer's disease. By blocking 5-HT1A receptors, which are involved in the inhibitory control of cholinergic and glutamatergic neurons, Lecozotan was proposed to enhance the release of acetylcholine (B1216132) and glutamate (B1630785), neurotransmitters crucial for learning and memory.[1][2]

Synthesis of this compound

The synthesis of this compound is a three-step process starting from commercially available precursors.[2] The key steps involve a nucleophilic substitution, hydrolysis, and a final acylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the intermediate sulfamate (B1201201)

A condensation reaction is performed between (S)-4,5-dihydro-5-methyl-3-(2-pyridyl)-3H-[2][3][4]oxathiazole-2,2-dioxide and 1-(2,3-dihydro-4,5-benzodioxan-5-yl)piperazine in the presence of potassium carbonate. This reaction proceeds with an inversion of configuration.[2]

Step 2: Hydrolysis to the amine

The resulting intermediate sulfamate is hydrolyzed using warm aqueous hydrochloric acid to yield the primary amine intermediate.[2]

Step 3: Acylation to Lecozotan

The amine intermediate is then acylated with 4-cyanobenzoyl chloride to produce the final product, 4-cyano-N-{2R-[4-(2,3-dihydrobenzo[2][5]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide, which is subsequently isolated as the monohydrochloride salt.[2]

Below is a logical workflow for the synthesis process:

Pharmacological Profile

Lecozotan is characterized as a potent and selective 5-HT1A receptor antagonist with no intrinsic agonist activity.[2] Its pharmacological profile has been established through a series of in vitro and in vivo studies.

In Vitro Binding Affinity and Selectivity

Lecozotan demonstrates high affinity for the human 5-HT1A receptor. A comprehensive binding profile assessment against a panel of 61 neurotransmitter receptors, reuptake sites, ion channels, and enzymes revealed high selectivity for the 5-HT1A receptor.

| Receptor/Target | Ki (nM) | Selectivity vs. 5-HT1A |

| Human 5-HT1A | 1.6 | - |

| Dopamine D4 | 98 | 61-fold |

| Other 59 targets | >100 | >62.5-fold |

| Table 1: Lecozotan Binding Affinity and Selectivity.[2] |

In Vitro Functional Activity

The antagonist properties of Lecozotan at the 5-HT1A receptor were confirmed in functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production and agonist-stimulated [35S]GTPγS binding in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[2]

| Assay | IC50 (nM) |

| cAMP Functional Antagonist Assay | 25.1 |

| [35S]GTPγS Functional Antagonist Assay | 36.7 |

| Table 2: In Vitro Functional Antagonist Activity of Lecozotan.[2] |

Experimental Protocol: In Vitro cAMP Functional Antagonist Assay

This protocol is a representative method for assessing the functional antagonist activity of Lecozotan at the 5-HT1A receptor.

1. Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are maintained in MEM supplemented with 10% FBS and 2 mM glutamine.[3]

-

Cells are passaged regularly and harvested for the assay during the logarithmic growth phase.[3]

2. Assay Procedure:

-

Cells are resuspended in stimulation buffer (HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[3]

-

A standard curve for cAMP is prepared.[4]

-

For antagonist evaluation, cells are pre-incubated with varying concentrations of Lecozotan for 30 minutes.[3]

-

Cells are then stimulated with a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) for a defined period at 37°C.[3][6]

-

The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., chemiluminescent immunoassay or AlphaScreen).[3][4]

3. Data Analysis:

-

The ability of Lecozotan to inhibit the agonist-induced effect on cAMP production is quantified, and the IC50 value is determined from the concentration-response curve.

In Vivo Pharmacology

The in vivo effects of Lecozotan have been evaluated in rodent models to assess its ability to antagonize 5-HT1A receptor function and modulate neurotransmitter release.

In Vivo Microdialysis

In vivo microdialysis studies in conscious rats have demonstrated that Lecozotan effectively blocks the effects of the 5-HT1A agonist 8-OH-DPAT. Pretreatment with Lecozotan (0.3 mg/kg, s.c.) completely attenuated the 8-OH-DPAT-induced decrease in extracellular serotonin levels in the hippocampus.[2] Furthermore, Lecozotan was shown to potentiate the potassium-stimulated release of glutamate and acetylcholine in the hippocampus.[2]

Experimental Protocol: In Vivo Microdialysis in the Rat Hippocampus

This protocol provides a general framework for conducting in vivo microdialysis to assess the effects of Lecozotan on neurotransmitter levels.

1. Animal Preparation and Surgery:

-

Male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the hippocampus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., relative to bregma: AP -5.6 mm, ML +4.6 mm, DV -3.3 mm).[3]

2. Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]

-

After a stabilization period to obtain a baseline, Lecozotan or vehicle is administered (e.g., subcutaneously).

-

Dialysate samples are collected at regular intervals and stored at -80°C until analysis.[5]

3. Sample Analysis:

-

Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5][7]

-

The mobile phase composition and electrochemical detector potential are optimized for the specific neurotransmitter of interest (e.g., serotonin).[7]

4. Data Analysis:

-

Neurotransmitter levels post-treatment are expressed as a percentage of the baseline levels.

In Vivo Electrophysiology

In vivo electrophysiology studies in anesthetized rats have shown that Lecozotan antagonizes the inhibitory effect of 8-OH-DPAT on the firing of serotonergic neurons in the dorsal raphe nucleus. While Lecozotan alone (at 0.3 mg/kg, s.c.) did not alter the firing rate, it significantly blocked the suppression of firing induced by 8-OH-DPAT.[2]

Mechanism of Action

Lecozotan acts as a silent antagonist at 5-HT1A receptors. In the context of Alzheimer's disease, the proposed mechanism of action involves the blockade of both presynaptic and postsynaptic 5-HT1A receptors.

-

Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, their blockade by Lecozotan is hypothesized to disinhibit these neurons, leading to an increase in serotonin release. However, in vivo electrophysiology data suggests Lecozotan itself does not increase the basal firing rate but rather blocks agonist-induced inhibition.[2]

-

Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons, including cholinergic and glutamatergic neurons. By blocking the inhibitory serotonergic tone on these neurons, Lecozotan is expected to enhance the release of acetylcholine and glutamate in brain regions critical for cognition, such as the hippocampus.[2]

Clinical Development

Lecozotan progressed to Phase II clinical trials for the treatment of Alzheimer's disease. However, the development was ultimately discontinued.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its discovery and preclinical development were based on a strong scientific rationale for targeting the serotonergic system to alleviate cognitive deficits in Alzheimer's disease. The detailed synthetic route and the comprehensive pharmacological data presented in this guide provide valuable information for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience. Although its clinical development was halted, the study of Lecozotan has contributed to the understanding of the role of the 5-HT1A receptor in cognition and continues to be a relevant case study in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Portico [access.portico.org]

- 3. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2005075459A1 - Synthesis of cyanoimino-benzoimidazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Lecozotan Hydrochloride: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecozotan hydrochloride is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its therapeutic potential in cognitive disorders, particularly Alzheimer's disease. Its mechanism of action involves the blockade of presynaptic 5-HT1A autoreceptors, leading to an enhancement of serotonergic neurotransmission and, consequently, a modulation of other neurotransmitter systems, including the potentiation of acetylcholine (B1216132) and glutamate (B1630785) release in key brain regions associated with memory and learning. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a synthetic compound belonging to the chemical class of benzodioxanylpiperazine derivatives.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-cyano-N-((2R)-2-(4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)propyl)-N-2-pyridinyl-, monohydrochloride[1] |

| CAS Number | 433282-68-9[1] |

| Chemical Formula | C₂₈H₃₀ClN₅O₃[1] |

| Molecular Weight | 520.03 g/mol [1] |

| Synonyms | SRA-333, SRA-333 hydrochloride[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes available data and predicted values from computational models.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not reported | - |

| Solubility | Soluble in DMSO | [3] |

| pKa (predicted) | Basic: 7.8 (most basic) | In silico prediction |

| logP (predicted) | 4.2 | In silico prediction |

Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.

Pharmacological Properties

This compound is a selective antagonist of the 5-HT1A receptor. Its pharmacological effects are primarily mediated through its interaction with this receptor subtype.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 4.5 nM | Human | Radioligand binding assay | [1] |

| Functional Activity | Antagonist | - | - | [1] |

| Mechanism of Action | Blocks presynaptic 5-HT1A autoreceptors, enhancing serotonin release and subsequently potentiating acetylcholine and glutamate release. | - | - | [1][4] |

| Therapeutic Indication (Investigational) | Alzheimer's Disease | - | - | [2] |

Signaling Pathway

As a 5-HT1A receptor antagonist, Lecozotan blocks the canonical G-protein coupled signaling pathway initiated by serotonin. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist (serotonin) binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. By blocking this receptor, Lecozotan prevents this inhibitory signaling.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the human 5-HT1A receptor are prepared. This typically involves homogenizing cells in a buffer solution and isolating the membrane fraction through centrifugation.

-

-

Binding Reaction:

-

A constant concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

-

Quantification:

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as acetylcholine and glutamate, in the brain of a living animal following the administration of this compound.

Methodology:

-

Animal Preparation:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., the hippocampus).

-

The animal is allowed to recover from the surgery.

-

-

Microdialysis Procedure:

-

The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

-

Sample Collection:

-

The perfusate (dialysate) is collected at regular intervals before and after the administration of this compound.

-

-

Neurotransmitter Analysis:

-

The concentration of acetylcholine and glutamate in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[5]

-

-

Data Analysis:

-

Changes in the extracellular concentrations of the neurotransmitters following drug administration are compared to baseline levels.

-

Conclusion

This compound is a well-characterized selective 5-HT1A receptor antagonist with a clear mechanism of action that supports its investigation for cognitive enhancement. Its ability to modulate key neurotransmitter systems involved in memory and learning provides a strong rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for the continued investigation of Lecozotan and other novel compounds targeting the 5-HT1A receptor for the treatment of cognitive disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical pharmacology of Lecozotan hydrochloride.

An In-Depth Technical Guide to the Preclinical Pharmacology of Lecozotan Hydrochloride

Introduction

This compound (SRA-333) is a potent and selective 5-HT1A receptor antagonist that was investigated for the symptomatic treatment of cognitive deficits associated with Alzheimer's disease.[1][2] As a competitive antagonist, Lecozotan demonstrates no intrinsic agonist activity.[1] Its therapeutic potential was hypothesized to stem from its ability to modulate cholinergic and glutamatergic neurotransmission, key pathways implicated in learning and memory that are compromised in Alzheimer's disease.[1][3] This document provides a comprehensive overview of the preclinical pharmacology of Lecozotan, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.

Mechanism of Action

Lecozotan exerts its effects by selectively blocking serotonin (B10506) 5-HT1A receptors.[4][5] In the context of Alzheimer's disease, the serotonergic system is thought to be hyperactive, providing an inhibitory tone to crucial excitatory pathways.[1] 5-HT1A receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons, such as cholinergic and glutamatergic neurons in the hippocampus and cortex.[1]

By antagonizing these receptors, Lecozotan is proposed to:

-

Disinhibit Glutamatergic and Cholinergic Neurons: Blocking postsynaptic 5-HT1A receptors on these neurons removes the inhibitory signal from serotonin, thereby enhancing the release of glutamate (B1630785) and acetylcholine (B1216132).[1][4][5]

-

Increase Excitatory Neurotransmission: The enhanced release of these excitatory neurotransmitters is believed to counteract the deficits observed in Alzheimer's disease, potentially improving cognitive function.[1][3]

In Vitro Pharmacology

Binding Affinity and Selectivity

In vitro radioligand binding assays demonstrated that Lecozotan binds with high affinity to the cloned human 5-HT1A receptor.[3] Its selectivity is notable, with significantly lower affinity for other monoamine receptors.

Table 1: Receptor Binding Profile of Lecozotan

| Receptor/Site | Radioligand | Ki (nM) |

|---|---|---|

| Human 5-HT1A | [3H]8-OH-DPAT (agonist) | 1.6 ± 0.3[3] |

| Human 5-HT1A | [3H]WAY-100635 (antagonist) | 4.5 ± 0.6[3] |

Data presented as mean ± S.E.M. A comprehensive screening against 61 other sites showed minimal affinity, confirming selectivity.[6]

Functional Antagonist Activity

Lecozotan was characterized as a full, or silent, antagonist, meaning it blocks the receptor without eliciting any intrinsic agonist-like effects.[1] This was confirmed in functional assays measuring downstream signaling.

Table 2: In Vitro Functional Antagonism of Lecozotan

| Assay | Cell Line | Agonist | IC50 (nM) |

|---|---|---|---|

| Forskolin-Induced cAMP Inhibition | CHO (human 5-HT1A) | 8-OH-DPAT | 25.1[1] |

| [35S]-GTPγS Binding | CHO (human 5-HT1A) | 8-OH-DPAT | 36.7[1] |

Lecozotan alone had no effect on cAMP production or GTPγS binding, confirming its lack of agonist activity.[1]

Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of Lecozotan for the 5-HT1A receptor.

-

Preparation: Membranes from CHO cells stably transfected with the human 5-HT1A receptor were prepared.

-

Procedure: Experiments were conducted in 96-well microtiter plates.[3]

-

Cell membranes were incubated with a specific radioligand ([3H]8-OH-DPAT or [3H]WAY-100635) and various concentrations of Lecozotan.[3]

-

The total volume was 250 µl of buffer (50 mM Tris-HCl, pH 7.4).[3][7]

-

Nonspecific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin or methiothepin).[3]

-

After incubation, the mixture was filtered to separate bound from free radioligand.

-

The radioactivity of the filters was measured using a scintillation counter.

-

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

2. [35S]-GTPγS Binding Assay:

-

Objective: To assess the functional antagonist activity of Lecozotan by measuring G-protein activation.

-

Principle: Agonist binding to a Gi-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog, [35S]-GTPγS, is used to quantify this activation.

-

Procedure:

-

CHO cell membranes expressing the 5-HT1A receptor were incubated with the 5-HT1A agonist 8-OH-DPAT, [35S]-GTPγS, and varying concentrations of Lecozotan.

-

Lecozotan's ability to block the 8-OH-DPAT-stimulated increase in [35S]-GTPγS binding was measured.[1]

-

-

Data Analysis: The concentration of Lecozotan that inhibited 50% of the agonist-stimulated response (IC50) was determined.

In Vivo Pharmacology

Neurochemical and Electrophysiological Effects

In vivo studies in rats confirmed Lecozotan's antagonist properties and its ability to modulate neurotransmitter release.

Table 3: Key In Vivo Preclinical Findings for Lecozotan

| Model/Assay | Species | Dose/Route | Key Finding |

|---|---|---|---|

| Microdialysis | Rat | 0.3 mg/kg s.c. | Completely blocked 8-OH-DPAT-induced decrease in hippocampal 5-HT.[1][5] |

| Microdialysis | Rat | Up to 3 mg/kg s.c. | No effect on basal 5-HT levels when administered alone.[1] |

| Electrophysiology | Rat | 0.3 mg/kg s.c. | Antagonized 8-OH-DPAT-induced inhibition of dorsal raphe neuronal firing.[1] |

| Neurotransmitter Release | Rat | 1.0 mg/kg s.c. | Potentiated K+-stimulated release of Acetylcholine (ACh) in the hippocampus (to 275% of basal).[1] |

| Neurotransmitter Release | Rat | 0.3 mg/kg s.c. | Potentiated K+-stimulated release of Glutamate in the dentate gyrus (to 471.5% of basal).[1] |

Cognitive Enhancement in Animal Models

Lecozotan demonstrated efficacy in reversing cognitive deficits in multiple animal models, supporting its therapeutic hypothesis.

-

Marmosets (Cholinergic Deficit Model): Lecozotan (2 mg/kg i.m.) reversed learning deficits induced by specific cholinergic lesions of the hippocampus.[5][7]

-

Marmosets (Glutamatergic Deficit Model): Lecozotan (2 mg/kg i.m.) reversed learning impairments caused by the NMDA antagonist MK-801.[5][7]

-

Aged Rhesus Monkeys (Delayed Match-to-Sample): Lecozotan (0.3-3.0 mg/kg i.m.) improved task performance, particularly in trials with short time intervals, suggesting an effect on attention.[1] An optimal oral dose of 1 mg/kg also showed significant improvement.[5]

Experimental Protocols: In Vivo Assays

1. In Vivo Microdialysis:

-

Objective: To measure extracellular levels of neurotransmitters (e.g., 5-HT, glutamate, ACh) in the brains of conscious, freely-moving animals.

-

Procedure:

-

A microdialysis probe was stereotaxically implanted into a specific brain region (e.g., hippocampus).

-

The probe was perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate.

-

Baseline samples were collected.

-

Lecozotan and/or an agonist (e.g., 8-OH-DPAT) were administered (e.g., s.c.).[5]

-

To measure stimulated release, a high concentration of potassium chloride (KCl) was added to the perfusate to depolarize neurons.[1]

-

Dialysate samples were collected at regular intervals and analyzed using HPLC to quantify neurotransmitter levels.

-

-

Data Analysis: Changes in neurotransmitter concentrations were expressed as a percentage of the baseline level.

References

- 1. Portico [access.portico.org]

- 2. Lecozotan - AdisInsight [adisinsight.springer.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

Lecozotan Hydrochloride: A Modulator of Cholinergic and Glutamatergic Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lecozotan (B8752296) hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1][2][3] Its mechanism of action involves the modulation of key neurotransmitter systems implicated in learning and memory, namely the cholinergic and glutamatergic pathways.[2][4] This technical guide provides a comprehensive overview of the effects of lecozotan on acetylcholine (B1216132) and glutamate (B1630785) release, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of key quantitative findings.

Introduction

Cognitive decline in neurodegenerative diseases like Alzheimer's is characterized by significant deficits in neurotransmitter function, particularly within the cholinergic and glutamatergic systems.[2][5] While acetylcholinesterase inhibitors have been a mainstay of symptomatic treatment, their efficacy is often limited.[2] Lecozotan hydrochloride represents a novel therapeutic approach by targeting the serotonergic system to indirectly enhance cholinergic and glutamatergic neurotransmission.[2][4] As a selective 5-HT1A receptor antagonist, lecozotan blocks the inhibitory influence of serotonin on acetylcholine and glutamate neurons, thereby potentiating their activity.[2][4][6] This guide delves into the preclinical evidence that substantiates this mechanism of action.

Mechanism of Action: 5-HT1A Receptor Antagonism

Lecozotan is a competitive antagonist of the 5-HT1A receptor, demonstrating high selectivity and potency with no intrinsic agonist activity.[2][4] The 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically exert an inhibitory effect on neuronal activity.[7][8] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[8][9]

By blocking these receptors, lecozotan mitigates the inhibitory tone of the serotonergic system on other neuronal pathways.[2][4] This disinhibition is believed to be the primary mechanism through which lecozotan enhances the release of acetylcholine and glutamate in brain regions critical for cognitive function.[2][4]

Signaling Pathway of Lecozotan's Action

The following diagram illustrates the proposed signaling pathway for lecozotan's effect on neurotransmitter release.

Caption: Proposed mechanism of lecozotan's action on neurotransmitter release.

Effects on Acetylcholine and Glutamate Release: Quantitative Data

In vivo microdialysis studies in rats have been pivotal in quantifying the effects of lecozotan on acetylcholine and glutamate release in the hippocampus, a key brain region for memory formation.[1][2][6] The data consistently demonstrate that while lecozotan has minimal effect on basal neurotransmitter levels, it significantly potentiates their stimulated release.[2][6]

Table 1: Effect of Lecozotan on Potassium-Stimulated Glutamate Release in the Dentate Gyrus

| Treatment | Maximum Glutamate Increase (% of pre-infusion) | Statistical Significance (p-value) | Reference |

| 100 mM KCl (Vehicle) | 153.4 ± 51.6% | p = 0.053 (non-significant) | [6] |

| Lecozotan (0.3 mg/kg s.c.) + 100 mM KCl | 471.5 ± 83.1% | p = 0.012 | [6] |

Table 2: Effect of Lecozotan on Basal and Potassium-Stimulated Acetylcholine Release in the CA1 Region of the Hippocampus

| Treatment | Acetylcholine Level (% of baseline/basal) | Statistical Significance | Reference |

| Lecozotan (1.0 mg/kg s.c.) - Basal | 146 ± 5% | Significant vs. Vehicle | [2][6] |

| 100 mM KCl (Vehicle) - Stimulated | 200% | - | [2] |

| Lecozotan (1.0 mg/kg s.c.) + 100 mM KCl - Stimulated | 275 ± 27% | p < 0.05 vs. Vehicle | [2][6] |

Experimental Protocols

The primary methodology used to assess the in vivo effects of lecozotan on neurotransmitter release is microdialysis.[1][2][6] This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[10][11]

In Vivo Microdialysis Protocol

-

Animal Subjects: Male Sprague-Dawley rats are typically used.[6]

-

Surgical Implantation: Guide cannulae are stereotaxically implanted into the target brain region (e.g., dentate gyrus or CA1 region of the hippocampus).[6]

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[11]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[11]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[6]

-

Drug Administration: Lecozotan or vehicle is administered systemically (e.g., subcutaneously).[6]

-

Stimulation: Neurotransmitter release is stimulated by a brief local infusion of a high concentration of potassium chloride (e.g., 100 mM) through the microdialysis probe.[2][6]

-

Analysis: The concentrations of acetylcholine and glutamate in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[10][11]

Experimental Workflow Diagram

Caption: Workflow for in vivo microdialysis experiments.

Logical Relationship of Lecozotan's Effects

The cognitive-enhancing properties of lecozotan are a direct consequence of its ability to modulate neurotransmitter release.[1][4] By blocking the inhibitory 5-HT1A receptors, lecozotan facilitates the release of acetylcholine and glutamate, two excitatory neurotransmitters crucial for synaptic plasticity and memory formation.[2][5] This heterosynaptic modulation provides a novel mechanism to address the biochemical deficits observed in conditions like Alzheimer's disease.[1]

Logical Flow Diagram

Caption: Logical progression from lecozotan administration to cognitive enhancement.

Conclusion

This compound demonstrates a clear and significant effect on the potentiation of stimulated acetylcholine and glutamate release in the hippocampus.[1][2][6] This action is consistent with its mechanism as a selective 5-HT1A receptor antagonist, which alleviates the inhibitory serotonergic control over cholinergic and glutamatergic pathways.[2][4] The preclinical data strongly support the rationale for investigating 5-HT1A receptor antagonists as a therapeutic strategy for cognitive disorders characterized by deficits in these excitatory neurotransmitter systems. While clinical development of lecozotan was discontinued, the insights gained from its preclinical evaluation remain valuable for the ongoing development of novel therapeutics for cognitive impairment.[3]

References

- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Lecozotan - AdisInsight [adisinsight.springer.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Serotonin 1A Receptor Antagonist Lecozotan: An In-Depth Technical Guide to Early-Stage Research for Cognitive Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive dysfunction, a core symptom of Alzheimer's disease and other neurodegenerative disorders, represents a significant and growing unmet medical need. Research into novel therapeutic targets has explored various neurotransmitter systems, with the serotonergic system, specifically the 5-hydroxytryptamine-1A (5-HT1A) receptor, emerging as a promising avenue. This technical guide provides a comprehensive overview of the early-stage research on Lecozotan (SRA-333), a potent and selective 5-HT1A receptor antagonist, investigated for its potential to treat cognitive deficits. This document will delve into its mechanism of action, preclinical pharmacology, and key experimental findings, presenting quantitative data in structured tables and detailed experimental methodologies.

Core Mechanism of Action: A Novel Approach to Enhancing Cognitive Neurotransmission

Lecozotan is a competitive antagonist of the 5-HT1A receptor.[1][2] Its therapeutic rationale is based on the hypothesis that blocking inhibitory presynaptic 5-HT1A autoreceptors on serotonergic neurons, and postsynaptic 5-HT1A receptors on non-serotonergic neurons, can disinhibit the release of key neurotransmitters involved in learning and memory, namely acetylcholine (B1216132) and glutamate (B1630785).[1][2] Preclinical studies have demonstrated that Lecozotan enhances the potassium-stimulated release of both acetylcholine and glutamate in the hippocampus, a brain region critical for memory formation.[1][2] This heterosynaptic modulation offers a novel mechanism distinct from direct cholinergic or glutamatergic agonists.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Lecozotan.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/Assay | Species | Value | Reference |

| IC50 | [3H]-8-OH-DPAT Binding | Human | 1.6 nM | [2] |

| IC50 | [3H]-WAY-100635 Binding | Human | 4.5 nM | [2] |

| IC50 | Forskolin-stimulated cAMP production | Human (CHO cells) | 25.1 nM | [2] |

| IC50 | [35S]-GTPγS binding | Human (CHO cells) | 36.7 nM | [2] |

| Selectivity | >50 other receptors, ion channels, and transporters | Various | >100-fold | [2] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Model | Species | Lecozotan Dose | Key Finding | Reference |

| In Vivo Microdialysis | Rat | 0.3 mg/kg s.c. | Antagonized 8-OH-DPAT-induced decrease in hippocampal 5-HT | [1] |

| In Vivo Microdialysis | Rat | 1.0 mg/kg s.c. | Potentiated K+-stimulated ACh release to 275% of basal levels | [2] |

| Drug Discrimination | Rat | 0.01-1 mg/kg i.m. | Dose-related blockade of 8-OH-DPAT discriminative stimulus | [1] |

| MK-801 Induced Deficit | Marmoset | 2 mg/kg i.m. | Reversed learning deficits in visual spatial discrimination | [1] |

| Cholinergic Lesion Model | Marmoset | 2 mg/kg i.m. | Reversed learning deficits in visual spatial discrimination | [1] |

| Aged Monkey Cognition | Rhesus Monkey | 1 mg/kg p.o. | Significant improvement in task performance efficiency | [1] |

| PET Receptor Occupancy | Human | 5 mg single dose | ~55-63% peak 5-HT1A receptor occupancy | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on published literature and represent standard practices in the field.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (IC50) of Lecozotan for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are cultured and harvested. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

-

Radioligand Binding: Competition binding assays are performed using a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of unlabeled Lecozotan.

-

Incubation and Filtration: The reaction mixture (membranes, radioligand, and Lecozotan) is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Lecozotan that inhibits 50% of the specific binding of the radioligand.

In Vivo Microdialysis

Objective: To measure the effect of Lecozotan on the extracellular levels of neurotransmitters (5-HT, acetylcholine, glutamate) in the hippocampus of freely moving rats.

Methodology:

-

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the dentate gyrus of the hippocampus. The animals are allowed to recover from surgery.

-

Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.

-

Baseline and Treatment: Baseline samples are collected to establish stable neurotransmitter levels. Lecozotan is then administered (e.g., subcutaneously), and sample collection continues. In some experiments, a stimulating agent like potassium chloride is added to the perfusion fluid to assess the effect of Lecozotan on stimulated neurotransmitter release.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Animal Models of Cognitive Dysfunction

1. MK-801-Induced Cognitive Deficit:

Objective: To assess the ability of Lecozotan to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801.

Methodology:

-

Animals: Marmosets are often used for their cognitive capabilities.

-

Task: Animals are trained on a visual spatial discrimination task.

-

Induction of Deficit: A cognitive deficit is induced by the administration of MK-801, a non-competitive NMDA receptor antagonist that impairs learning and memory.

-

Treatment and Testing: Lecozotan is administered prior to the cognitive task to evaluate its ability to reverse the MK-801-induced impairment in performance.

2. Cholinergic Lesion Model:

Objective: To evaluate the efficacy of Lecozotan in a model of cholinergic neurodegeneration, relevant to Alzheimer's disease.

Methodology:

-

Animals: Marmosets.

-

Lesioning: Specific cholinergic lesions of the hippocampus are created using neurotoxins (e.g., ibotenic acid) to mimic the cholinergic deficit seen in Alzheimer's disease.

-

Task: Animals are tested on a visual spatial discrimination task.

-

Treatment and Testing: Following the creation of the lesion and the establishment of a cognitive deficit, Lecozotan is administered to assess its ability to improve task performance.

3. Aged Rhesus Monkey Cognitive Performance:

Objective: To evaluate the efficacy of Lecozotan in aged non-human primates with naturally occurring cognitive decline.

Methodology:

-

Animals: Aged rhesus monkeys with documented cognitive impairment.

-

Task: Animals are trained on a cognitive task that assesses working memory and executive function, such as a delayed match-to-sample task.

-

Treatment and Testing: Lecozotan is administered orally, and its effect on task performance efficiency is measured.

Clinical Development and Discontinuation

Lecozotan progressed to Phase 1 and Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease.[4][5] Phase 1 studies in healthy young and elderly subjects established its safety and tolerability profile.[5] A Positron Emission Tomography (PET) study in healthy subjects and Alzheimer's disease patients demonstrated that Lecozotan binds to human brain 5-HT1A receptors, with a single 5 mg dose resulting in approximately 55-63% peak receptor occupancy.[3] However, the development of Lecozotan for Alzheimer's disease was discontinued (B1498344) during Phase 2 trials.[6]

Conclusion

Early-stage research on Lecozotan provided a strong rationale for its investigation as a cognitive enhancer. As a potent and selective 5-HT1A receptor antagonist, it demonstrated a novel mechanism of action by enhancing the release of acetylcholine and glutamate in the hippocampus. Preclinical studies in various animal models, including rodents and non-human primates, showed promising results in reversing cognitive deficits. Despite its promising preclinical profile, Lecozotan did not meet its primary endpoints in later-stage clinical trials, leading to the discontinuation of its development for Alzheimer's disease. The data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapeutic strategies for cognitive dysfunction, highlighting the complexities of translating preclinical findings to clinical efficacy.

References

- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Beyond the Primary Target: An In-Depth Technical Guide to the Molecular Interactions of Lecozotan Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of Lecozotan hydrochloride (SRA-333) beyond its well-established high-affinity antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological profile of this potent and selective cognitive-enhancing agent.

Executive Summary

This compound is a potent and selective competitive antagonist of the 5-HT1A receptor.[1] While its primary pharmacological activity is mediated through this interaction, comprehensive screening has revealed a secondary molecular target. This guide details the binding affinity and functional activity of Lecozotan at its primary 5-HT1A target and provides the known quantitative data on its interaction with the dopamine (B1211576) D4 receptor, its only other identified significant molecular target.[1] Methodologies for the key binding and functional assays are also provided to offer a complete picture of its pharmacological evaluation.

Primary and Secondary Molecular Targets

Lecozotan's primary molecular target is the human 5-HT1A receptor, at which it acts as a full antagonist.[1] Extensive in vitro studies have demonstrated its high affinity for this receptor. A broad screening assessment, known as a NovaScreen® profile, was conducted to evaluate Lecozotan's activity at over 50 other receptors, ion channels, and transporters.[1] This comprehensive analysis revealed that Lecozotan is highly selective for the 5-HT1A receptor.

The only other significant interaction identified was with the dopamine D4 receptor .[1]

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary and secondary targets are summarized in the table below.

| Target Receptor | Radioligand Used | Binding Affinity (Ki) | Reference |

| Human 5-HT1A (agonist site) | [3H]-8-OH-DPAT | 1.6 nM | [1] |

| Human 5-HT1A (antagonist site) | [3H]-WAY-100635 | 4.5 nM | [1] |

| Dopamine D4 | Not Specified | 98 nM | [1] |

Table 1: Binding Affinity of this compound for 5-HT1A and Dopamine D4 Receptors.

Based on these findings, Lecozotan demonstrates a 61-fold selectivity for the 5-HT1A receptor over the dopamine D4 receptor. For the other over 50 sites tested in the NovaScreen® panel, Lecozotan showed over 100-fold selectivity for the 5-HT1A receptor.[1]

Quantitative Functional Antagonism Data

This compound exhibits no intrinsic agonist activity at the 5-HT1A receptor, confirming its status as a full antagonist.[1] The following table summarizes its functional antagonist potency in two different in vitro assays in Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

| Functional Assay | Agonist Used | Antagonist Potency (IC50) | Reference |

| Forskolin-induced cAMP production | 8-OH-DPAT | 25.1 nM | [1] |

| [35S]GTPγS binding | 8-OH-DPAT | 36.7 nM | [1] |

Table 2: Functional Antagonist Potency of this compound at the 5-HT1A Receptor.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Methodology:

-

Cell Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT1A receptor were used.

-

Assay Conditions: Competitive binding assays were performed.

-

Agonist Site Binding: The binding of the agonist radioligand [3H]-8-OH-DPAT was assessed in the presence of varying concentrations of Lecozotan.

-

Antagonist Site Binding: The binding of the antagonist radioligand [3H]-WAY-100635 was assessed in the presence of varying concentrations of Lecozotan.

-

Data Analysis: The concentration of Lecozotan that inhibited 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assays

Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT1A receptor.

Methodologies:

-

Forskolin-Induced cAMP Production Assay:

-

CHO cells expressing the human 5-HT1A receptor were stimulated with forskolin (B1673556) to induce the production of cyclic adenosine (B11128) monophosphate (cAMP).

-

The ability of the 5-HT1A agonist 8-OH-DPAT to inhibit this forskolin-induced cAMP production was measured.

-

The potency of Lecozotan to block the inhibitory effect of 8-OH-DPAT was determined by co-incubating the cells with a fixed concentration of 8-OH-DPAT and varying concentrations of Lecozotan.

-

The IC50 value was calculated as the concentration of Lecozotan that restored 50% of the maximal response in the presence of 8-OH-DPAT.

-

-

[35S]GTPγS Binding Assay:

-

Membranes from CHO cells expressing the human 5-HT1A receptor were prepared.

-

The ability of the 5-HT1A agonist 8-OH-DPAT to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the receptor was measured.

-

The antagonist potency of Lecozotan was determined by measuring its ability to inhibit the 8-OH-DPAT-stimulated [35S]GTPγS binding across a range of concentrations.

-

The IC50 value represents the concentration of Lecozotan that inhibited 50% of the agonist-stimulated [35S]GTPγS binding.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

Lecozotan Hydrochloride: A Comprehensive Technical Review of its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecozotan (B8752296) hydrochloride (formerly SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its potential therapeutic effects, particularly in the context of cognitive deficits associated with Alzheimer's disease.[1][2] Its mechanism of action, centered on the modulation of serotonergic pathways, has been the subject of extensive preclinical and clinical research. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of lecozotan, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.

Core Data Summary

The binding characteristics of lecozotan hydrochloride have been primarily defined through radioligand binding assays and functional assays that assess its antagonist activity. These studies have consistently demonstrated high affinity and selectivity for the 5-HT1A receptor.

Table 1: Binding Affinity and Functional Potency of Lecozotan at the 5-HT1A Receptor

| Parameter | Value | Receptor/System | Radioligand/Assay | Reference |

| Binding Affinity (Ki) | ||||

| 4.5 nM | Cloned human 5-HT1A receptor | [3H]WAY-100635 (antagonist) | [1] | |

| Functional Antagonism (IC50) | ||||

| 25.1 nM | CHO cells with human 5-HT1A receptor | Inhibition of 8-OH-DPAT-stimulated cAMP production | [1] | |

| 36.7 nM | CHO cells with human 5-HT1A receptor | Inhibition of 8-OH-DPAT-induced [35S]GTPγS binding | [1] |

Table 2: Selectivity Profile of Lecozotan

Lecozotan has demonstrated a high degree of selectivity for the 5-HT1A receptor. A comprehensive screening against a panel of over 60 neurotransmitter receptors, reuptake sites, ion channels, and enzymes revealed greater than 100-fold selectivity for the 5-HT1A receptor over most other targets.[2] The most notable off-target interaction is with the dopamine (B1211576) D4 receptor, where it still displays significant selectivity.

| Target | Selectivity Fold (vs. 5-HT1A) | Ki (nM) | Reference |

| Dopamine D4 Receptor | 61-fold | 98 | [2] |

| >60 Other Receptors/Sites | >100-fold | Not specified | [2] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling and Lecozotan Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin or 8-OH-DPAT, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lecozotan, as a competitive antagonist, binds to the 5-HT1A receptor without initiating this signaling cascade and prevents agonists from binding and eliciting their inhibitory effect.

Caption: 5-HT1A receptor signaling and the antagonistic action of lecozotan.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. A competition binding assay format is typically used to determine the Ki of an unlabeled compound like lecozotan.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of lecozotan's binding profile.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of lecozotan for the human 5-HT1A receptor.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

-

Radioligands:

-

Antagonist: [3H]WAY-100635

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Membrane Preparation: CHO cell pellets are homogenized in ice-cold assay buffer and centrifuged. The resulting membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Competition Binding: The assay is performed in a 96-well plate format in a total volume of 250 µL.

-

To each well, add:

-

Cell membranes.

-

[3H]WAY-100635 at a final concentration near its Kd.

-

Increasing concentrations of unlabeled lecozotan.

-

-

Non-specific Binding: A parallel set of tubes containing a high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1A ligand (e.g., serotonin) is used to determine non-specific binding.

-

Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of lecozotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Antagonism Assay

-

Objective: To determine the functional antagonist potency (IC50) of lecozotan by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Cell Line: CHO cells stably expressing the human 5-HT1A receptor.

-

Procedure:

-

Cell Culture: Cells are cultured to an appropriate confluency in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of lecozotan for a defined period.

-

Stimulation: The 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is added to the wells, along with forskolin (B1673556) (e.g., 10 µM) to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: The concentration of lecozotan that reverses 50% of the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP production (IC50) is calculated using non-linear regression.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the functional antagonist activity of lecozotan by measuring its effect on agonist-stimulated [35S]GTPγS binding to G-proteins.

-

System: Membranes from CHO cells stably expressing the human 5-HT1A receptor.

-

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation Mixture: The assay is conducted in a 96-well plate. Each well contains:

-

Cell membranes.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

The 5-HT1A agonist 8-OH-DPAT.

-

Increasing concentrations of lecozotan.

-

-

Basal and Non-specific Binding: Control wells are included to measure basal [35S]GTPγS binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of bound [35S]GTPγS on the filters is determined by scintillation counting.

-

Data Analysis: The concentration of lecozotan that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined by non-linear regression analysis.

-

Conclusion

This compound is a high-affinity, selective antagonist of the 5-HT1A receptor. Its binding and functional characteristics have been thoroughly elucidated through a series of well-defined in vitro assays. The data consistently highlight its potent and specific interaction with the 5-HT1A receptor, with minimal off-target activity at physiologically relevant concentrations. This detailed pharmacological profile has provided a strong rationale for its investigation in clinical settings for conditions where modulation of the serotonergic system is considered a viable therapeutic strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Lecozotan Hydrochloride in In Vivo Models

Disclaimer: Following a comprehensive review of the available scientific literature, no specific studies detailing the in vivo dosage of lecozotan (B8752296) hydrochloride in mouse models were identified. The following application notes and protocols are based on data from studies conducted in other animal models, primarily rats and non-human primates. This information is intended to serve as a reference for researchers and drug development professionals in designing pilot studies to determine the optimal dosage and administration of lecozotan hydrochloride in mice.

Introduction

This compound is a potent and selective 5-HT1A receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1][2] The mechanism of action of lecozotan involves blocking the inhibitory effects of serotonin (B10506) on pyramidal neurons in the hippocampus and cortex. This action is thought to enhance glutamatergic and cholinergic neurotransmission, which are crucial for learning and memory.[1][2] These application notes provide a summary of the available preclinical data on lecozotan and detailed protocols from key studies to guide the design of future in vivo experiments in mouse models.

Mechanism of Action

Lecozotan acts as a competitive antagonist at the 5-hydroxytryptamine-1A (5-HT1A) receptor. In conditions like Alzheimer's disease, there may be hyperactivity of the serotonergic system, leading to an over-inhibition of cholinergic and glutamatergic neurons. By blocking the 5-HT1A receptors, lecozotan disinhibits these neurons, thereby enhancing the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for cognitive function, such as the hippocampus.[1][2]

References

Application Notes and Protocols for Lecozotan Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution and use of Lecozotan hydrochloride, a potent and selective 5-HT1A receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) for various cell culture applications. Detailed methodologies for preparing stock solutions, performing a functional cell-based assay, and understanding its mechanism of action are provided to ensure reproducible and accurate results.

Introduction

This compound is a competitive antagonist of the serotonin (B10506) 5-HT1A receptor. Its mechanism of action involves blocking the inhibitory effects of serotonin on neuronal activity, which can lead to an enhancement of neurotransmitter release, such as glutamate (B1630785) and acetylcholine.[1][2] This property makes it a compound of interest for research into cognitive function and neurodegenerative diseases. In cell culture systems, Lecozotan is a valuable tool for investigating the physiological roles of the 5-HT1A receptor and for screening potential therapeutic agents.

Quantitative Data Summary

For accurate and reproducible preparation of this compound solutions, refer to the following table which summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Weight | 520.02 g/mol | [3][4][5] |

| Solubility in DMSO | ≥ 50 mg/mL (approximately 96.15 mM) | [6] |

| Powder Storage | -20°C for up to 3 years | [6] |

| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [3][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated analytical balance and weighing paper/boat

-

Vortex mixer

-

Pipettes and sterile, pyrogen-free filter pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.

-

Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the weighed mass).

-

Gently vortex the tube until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[6]

-

-

Aliquoting and Storage:

Protocol 2: Functional Assessment of this compound using a cAMP Assay

This protocol describes a cell-based assay to measure the antagonist activity of this compound on the 5-HT1A receptor by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.[6][7] An antagonist like Lecozotan will block this effect.

Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1A receptor is recommended.[8][9]

Materials:

-

CHO-K1/5-HT1A or HEK293/5-HT1A cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics)

-

This compound stock solution (prepared as in Protocol 1)

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT)

-

Forskolin (to stimulate adenylyl cyclase)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and sterile tips

-

Plate reader compatible with the chosen cAMP assay kit

Experimental Workflow: